molecular formula C16H17F2N3O B2503284 1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole CAS No. 2380169-87-7

1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole

Cat. No.: B2503284
CAS No.: 2380169-87-7
M. Wt: 305.329
InChI Key: JODWDUSCRXWWLI-UHFFFAOYSA-N
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Description

1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of a difluorocyclobutane ring, an azetidine ring, and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the difluorocyclobutane and azetidine intermediates. One common method involves the cycloaddition of bicyclo[1.1.0]butanes with triazolinedione or nitrosoarenes, followed by the cleavage of N-N or N-O bonds to yield cyclobutane derivatives . The azetidine ring can be introduced through N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: The benzodiazole moiety can undergo electrophilic substitution reactions, while the azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutane and azetidine rings may enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The benzodiazole moiety can participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(3,3-difluorocyclobutanecarbonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole is unique due to its combination of a difluorocyclobutane ring, an azetidine ring, and a benzodiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3,3-difluorocyclobutyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O/c1-10-19-13-4-2-3-5-14(13)21(10)12-8-20(9-12)15(22)11-6-16(17,18)7-11/h2-5,11-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODWDUSCRXWWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4CC(C4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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